2-Hydrazino-5-iodopyrimidine
Overview
Description
2-Hydrazino-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H5IN4 It is a derivative of pyrimidine, characterized by the presence of hydrazino and iodine substituents at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-5-iodopyrimidine typically involves the nucleophilic substitution of halogen atoms in pyrimidine derivativesFor instance, 2-chloro-5-iodopyrimidine can be reacted with hydrazine hydrate in a solvent such as ethanol or tetrahydrofuran at elevated temperatures to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-5-iodopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom at the 5-position can be replaced by other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The hydrazino group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The hydrazino group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Condensation: Reactions with aldehydes or ketones in the presence of acid catalysts.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be obtained.
Hydrazones: Formed through condensation reactions with carbonyl compounds.
Scientific Research Applications
2-Hydrazino-5-iodopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazino-5-iodopyrimidine involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Hydrazinopyrimidine: Lacks the iodine substituent, resulting in different reactivity and applications.
5-Iodopyrimidine: Lacks the hydrazino group, limiting its use in certain chemical reactions.
2-Hydrazino-5-fluoropyrimidine: Contains a fluorine atom instead of iodine, leading to variations in chemical behavior and biological activity.
Uniqueness: 2-Hydrazino-5-iodopyrimidine is unique due to the presence of both hydrazino and iodine substituents, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(5-iodopyrimidin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJKRMCQZDXCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474783 | |
Record name | 2-hydrazino-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63558-64-5 | |
Record name | 2-hydrazino-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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